2-chloro-5-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
The compound 2-chloro-5-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine belongs to the class of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, which are characterized by a bicyclic thiophene-pyridine scaffold. These compounds are of significant interest due to their structural versatility, enabling diverse substitutions at the 5-position of the pyridine ring. Modifications at this position, such as sulfonyl, acyl, or alkyl groups, critically influence pharmacological activity, solubility, and metabolic stability . The target compound features a unique sulfonylated 1-methylpyrazole substituent, distinguishing it from analogues with benzyl, triazole, or acetyl moieties.
Propriétés
IUPAC Name |
2-chloro-5-(1-methylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S2/c1-14-7-9(5-13-14)19(16,17)15-3-2-10-8(6-15)4-11(12)18-10/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXBQERLAUZMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-chloro-5-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thieno[3,2-c]pyridine core structure with a sulfonyl group attached to a pyrazole moiety. The presence of chlorine and other functional groups contributes to its unique pharmacological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.77 g/mol |
| IUPAC Name | 2-chloro-5-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Research indicates that this compound exhibits significant activity as a tissue-selective androgen receptor modulator (SARM) . It has been shown to possess high affinity for androgen receptors (AR), acting primarily as an antagonist in AR-overexpressing cells. This antagonistic behavior is particularly beneficial in the context of prostate cancer treatment, where AR modulation is crucial .
Therapeutic Applications
- Prostate Cancer Treatment : The compound has demonstrated efficacy in inhibiting the proliferation of prostate cancer cell lines. Its ability to selectively modulate AR activity makes it a promising candidate for therapeutic use in AR-dependent conditions .
- Antimicrobial Activity : Preliminary studies have suggested potential antimicrobial properties against various bacterial strains. Further investigations are necessary to evaluate its effectiveness compared to standard antimicrobial agents .
Study 1: Prostate Cancer Cell Line Inhibition
In vitro studies conducted on prostate cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 0.5 µM. The mechanism was attributed to the downregulation of AR-mediated gene expression .
Study 2: Antimicrobial Screening
A series of derivatives related to this compound were screened for antimicrobial activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The most active derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Comparative Biological Activity Table
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Pharmacological Activities
Substituents at the 5-position dictate biological activity:
- Antiplatelet Activity :
- Ticlopidine and prasugrel inhibit ADP-induced platelet aggregation. Prasugrel exhibits faster onset and higher potency due to its optimized substituent .
- Derivatives with 5-(2-chlorobenzyl) (ticlopidine) and 5-(α-cyclopropylcarbonyl-2-fluorobenzyl) (prasugrel) groups show clinical efficacy, while the target compound’s sulfonylated pyrazole may modulate selectivity for platelet receptors .
- Antifungal Activity: Triazolylmethyl-substituted derivatives (e.g., Sangshetti et al.) demonstrate antifungal activity via docking studies targeting fungal lanosterol demethylase .
- Conformational Studies :
Physicochemical Properties
- Metabolic Stability : Prasugrel’s ester group facilitates rapid activation, whereas the sulfonamide in the target compound may resist enzymatic hydrolysis, extending half-life .
Table 2: Pharmacological and Physicochemical Comparison
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Answer: The synthesis typically involves sulfonylation of the tetrahydrothieno[3,2-c]pyridine core with 1-methyl-1H-pyrazole-4-sulfonyl chloride. Key considerations include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity by stabilizing intermediates .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) yields >95% purity.
Q. Example Reaction Setup
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DMF, 0°C, 12 hr | 78 | 92.5% |
| 2 | Ethanol recrystallization | 65 | 98.8% |
Q. How is the compound characterized for structural confirmation?
Answer: A multi-technique approach is essential:
- X-ray crystallography : Resolve absolute configuration using SHELX software (SHELXL for refinement, SHELXS for solution) .
- NMR spectroscopy : Key signals include δ 3.15–3.45 ppm (tetrahydrothieno ring protons) and δ 7.85 ppm (pyrazole sulfonyl group) .
- Mass spectrometry : ESI-MS ([M+H]+) confirms molecular weight with <2 ppm error.
Q. What solvents are compatible with this compound for experimental applications?
Answer: Solubility varies significantly:
| Solvent | Solubility (mg/mL) | Stability (24 hr) |
|---|---|---|
| DMSO | >50 | Stable |
| Methanol | 12 | Partial degradation |
| Water | <0.1 | Unstable |
Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for reaction media, while DMSO is ideal for biological assays .
Advanced Research Questions
Q. How do ring puckering dynamics of the tetrahydrothieno[3,2-c]pyridine core influence biological activity?
Answer: Conformational analysis via Cremer-Pople parameters (θ, φ) reveals non-planar puckering, which modulates receptor binding. Computational steps:
Generate 3D coordinates from XRD data .
Calculate puckering amplitude (θ) and phase angle (φ) using software like Gaussian03.
Correlate with IC50 values in enzyme assays.
Q. Example Puckering Data
| Conformer | θ (degrees) | φ (degrees) | IC50 (nM) |
|---|---|---|---|
| Chair-like | 25.3 | 145 | 12.4 |
| Boat-like | 38.7 | 210 | 48.9 |
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved?
Answer: Discrepancies often arise from dynamic effects (e.g., rotameric sulfonyl groups). Mitigation strategies:
- Low-temperature NMR : Suppress conformational exchange (e.g., –40°C in CD2Cl2) .
- DFT calculations : Compare experimental XRD bond angles with optimized geometries (B3LYP/6-31G* basis set).
- Cross-validation : Use HRMS and IR to confirm functional groups .
Q. What CYP enzymes mediate its metabolism, and how can this be studied in vitro?
Answer: CYP2C19 and CYP3A4 are primary metabolizers based on structural analogs . Experimental workflow:
Recombinant CYP assays : Incubate with human liver microsomes + NADPH.
LC-MS/MS analysis : Monitor metabolite formation (e.g., sulfoxide derivatives).
Inhibition studies : Use ketoconazole (CYP3A4 inhibitor) to validate pathway contributions.
Q. Metabolite Profile
| Metabolite | CYP Isoform | Relative Abundance (%) |
|---|---|---|
| Sulfoxide derivative | CYP3A4 | 68 |
| N-demethylated | CYP2C19 | 22 |
Q. How does the sulfonyl pyrazole substituent affect regioselectivity in further derivatization?
Answer: The electron-withdrawing sulfonyl group directs electrophilic substitution to the pyrazole C-5 position. Methodology:
Q. Regioselectivity Data
| Reaction | Major Product (%) | Minor Product (%) |
|---|---|---|
| Bromination | 92 (C-5) | 8 (C-3) |
| Suzuki coupling | 88 (C-5) | 12 (C-3) |
Q. What strategies mitigate toxicity in preclinical models?
Answer:
- In vitro hepatotoxicity screening : Use HepG2 cells + MTT assay; IC50 >50 µM indicates low risk.
- Reactive metabolite trapping : Incubate with glutathione (GSH) to detect covalent adducts via LC-MS.
- Structural modification : Replace the chlorothieno group with fluorinated analogs to reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
